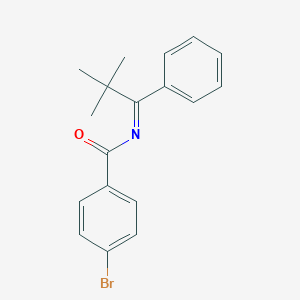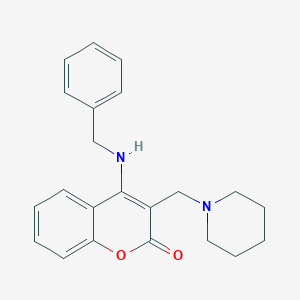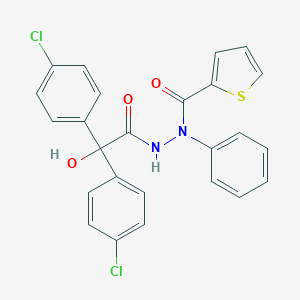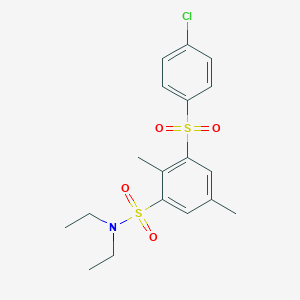![molecular formula C21H21N3O4 B273783 N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B273783.png)
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as NPC1161B, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. NPC1161B is a small molecule inhibitor that has been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide works by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and is also involved in the development and progression of cancer. By inhibiting IKKβ, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide is able to suppress the activation of NF-κB and reduce inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages and to reduce inflammation in animal models of inflammatory diseases. In addition, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide is that it has been shown to have low toxicity in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is in the development of more potent and selective inhibitors of IKKβ. Another area of interest is in the development of formulations that improve the solubility of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide, which could increase its efficacy in vivo. Finally, further studies are needed to explore the potential therapeutic applications of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide in a variety of inflammatory and cancer-related conditions.
Méthodes De Synthèse
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-nitrobenzaldehyde, which is then reacted with piperidine to form 4-nitrophenylpiperidine. The resulting compound is then reacted with N-(2-bromoethyl)benzamide to form the final product, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide.
Applications De Recherche Scientifique
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been studied for its potential therapeutic applications in both cancer and inflammatory diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Nom du produit |
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide |
|---|---|
Formule moléculaire |
C21H21N3O4 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21N3O4/c25-20(17-7-3-1-4-8-17)22-19(21(26)23-13-5-2-6-14-23)15-16-9-11-18(12-10-16)24(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,25)/b19-15+ |
Clé InChI |
QPNRUZBBVVGPGF-XDJHFCHBSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)

![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)

![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)

![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)